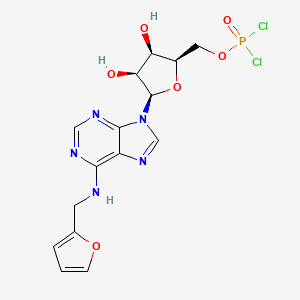
Kinetin Riboside-5'-monophosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kinetin Riboside-5'-monophosphorodichloridate is a chemical compound that serves as an intermediate in the synthesis of Kinetin Riboside-5'-monophosphate. This compound is part of the cytokinin family, which are plant hormones that promote cell division and growth
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kinetin Riboside-5'-monophosphorodichloridate typically involves halogenation reactions, where specific halogen atoms are introduced into the riboside structure. The reaction conditions include the use of halogenating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures and pH levels.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process involves the use of automated systems to ensure consistency and quality of the final product. The compound is then purified through crystallization or chromatographic techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Kinetin Riboside-5'-monophosphorodichloridate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus oxychloride are used under controlled temperatures and pH levels.
Major Products Formed: The major products formed from these reactions include Kinetin Riboside-5'-monophosphate, which is used in pharmacological activities and therapeutic applications.
Scientific Research Applications
Kinetin Riboside-5'-monophosphorodichloridate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It plays a role in studying plant growth and development due to its cytokinin activity.
Medicine: It has potential therapeutic applications, particularly in cancer research, as it can inhibit certain cancer cell lines.
Industry: It is used in the production of agricultural chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. Kinetin Riboside-5'-monophosphorodichloridate binds to cytokinin receptors in plants, promoting cell division and growth. In medical applications, it may target specific cancer cell lines, inhibiting their proliferation and inducing apoptosis.
Comparison with Similar Compounds
Kinetin Riboside-5'-monophosphorodichloridate is unique due to its specific halogenation pattern and its role as an intermediate in the synthesis of Kinetin Riboside-5'-monophosphate. Similar compounds include other cytokinins such as Zeatin Riboside and Isopentenyl Adenosine, which also promote cell division and growth but have different chemical structures and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C15H16Cl2N5O6P |
|---|---|
Molecular Weight |
464.2 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(dichlorophosphoryloxymethyl)-5-[6-(furan-2-ylmethylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H16Cl2N5O6P/c16-29(17,25)27-5-9-11(23)12(24)15(28-9)22-7-21-10-13(19-6-20-14(10)22)18-4-8-2-1-3-26-8/h1-3,6-7,9,11-12,15,23-24H,4-5H2,(H,18,19,20)/t9-,11+,12+,15-/m1/s1 |
InChI Key |
GCIPZBYDNYGQRH-CKRXIKOQSA-N |
Isomeric SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H]([C@H]([C@H](O4)COP(=O)(Cl)Cl)O)O |
Canonical SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(Cl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















